molecular formula C15H14O2 B1323481 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 69535-85-9

2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1323481
Key on ui cas rn: 69535-85-9
M. Wt: 226.27 g/mol
InChI Key: ZGBAXFOVTPCBRW-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

To a solution of methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate, prepared in Step 1 (15 g, 62.2 mmol) in THF (100 mL) was added 10% sodium hydroxide (100 mL) and the mixture was heated to 100° C. overnight. THF was removed under reduced pressure and the aqueous residue was washed with EtOAc. The aqueous layer was then acidified with 3N HCl to pH 2-3 and extracted with DCM. The organic phase was washed with water and dried over sodium sulfate and concentrated under reduced pressure to obtain get the title compound as a white solid (13.5 g, 95%). 1H NMR: (DMSO-d6, 400 MHz) δ 12.89 (bs, 1H), 7.89 (s, 1H), 7.82-7.80 (d, 1H), 7.32-7.23 (m, 3H), 7.19-7.11 (d, 1H), 7.07-7.05 (d, 1H), 2.04 (s, 3H), 1.98 (s, 3H). LC/MS (Method A): 227.0 (M+H)+. HPLC (Method B), Rt: 4.1 min (purity: 99.6%).
Name
methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18].[OH-].[Na+]>C1COCC1>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
methyl 2,2′-dimethyl-1,1′-biphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
WASH
Type
WASH
Details
the aqueous residue was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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